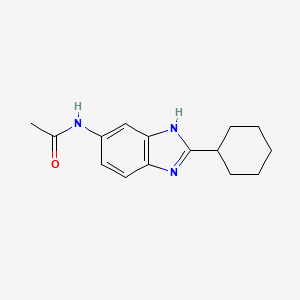

![molecular formula C22H24N2O2 B5540105 ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate, often involves multi-step chemical reactions. One method involves the Friedel–Crafts reaction, using methanesulfonyl as a protective group for phenolic hydroxy groups, which enables a simpler synthetic route in high yield. Such syntheses can include the formation of chloromethyl derivatives followed by conversion to formyl derivatives and subsequent cyclization with hydrazine to form novel compounds (Mizuno et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

One study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, a class related to the quinoline derivatives. These compounds exhibited potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. A specific derivative was curative in a mouse model of colon 38 tumors at a single dose, highlighting the potential for chemotherapeutic applications (Deady et al., 2003).

Organic–Inorganic Photodiode Fabrication

Another area of application is in the fabrication of organic–inorganic photodiodes. Quinoline derivatives were used to create films deposited by thermal evaporation technique, exhibiting photovoltaic properties under illumination. These findings suggest potential use in photodiode devices, with improved diode parameters noted for certain substitutions on the quinoline ring (Zeyada et al., 2016).

Antibacterial Activity

Synthesis of new quinoline derivatives has also been reported with a focus on antibacterial activity. A study on 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates showed moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa, pointing to potential applications in developing new antibacterial agents (Asghari et al., 2014).

Antimycobacterial Properties

Furthermore, quinoline derivatives have been evaluated for their antimycobacterial properties. Compounds synthesized for this purpose showed promising anti-tuberculosis activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. Computational studies supported these findings by identifying potential molecular targets for these compounds, suggesting their utility in addressing antibiotic resistance (Venugopala et al., 2020).

Neuroprotection and Calcium Signaling

Additionally, certain quinoline derivatives were found to inhibit acetylcholinesterase mildly, mitigate calcium signaling triggered by high potassium levels, and offer neuroprotection against calcium overloading and free radical-induced neuronal death. These properties indicate potential applications in neurodegenerative disease research and therapy (Marco-Contelles et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . An extensive variety of therapeutic applications of thiophene derivatives has been surveyed in the literature . Future research could focus on exploring these therapeutic applications further.

Propiedades

IUPAC Name |

ethyl 4-(3,4-dimethylanilino)-6,8-dimethylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-6-26-22(25)19-12-23-20-16(5)9-13(2)10-18(20)21(19)24-17-8-7-14(3)15(4)11-17/h7-12H,6H2,1-5H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEDPLMRFFIUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5540028.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)